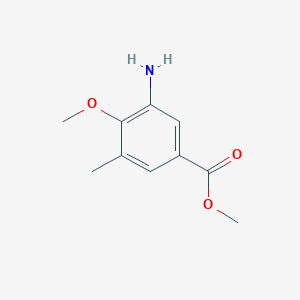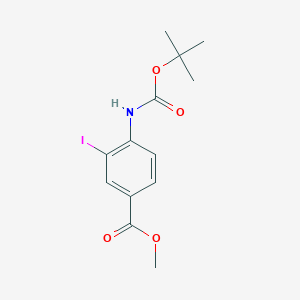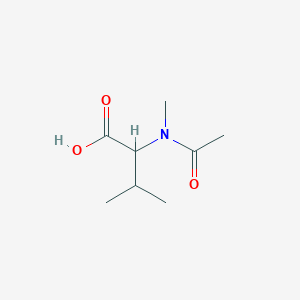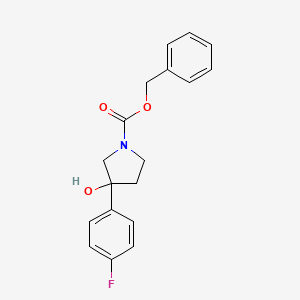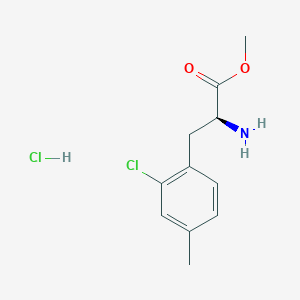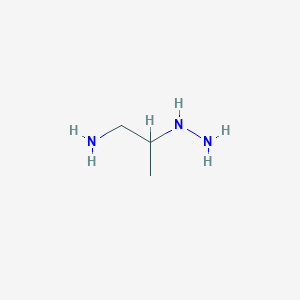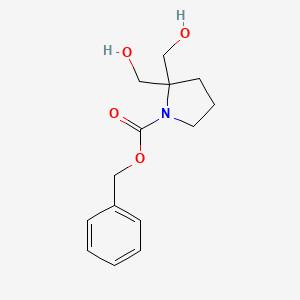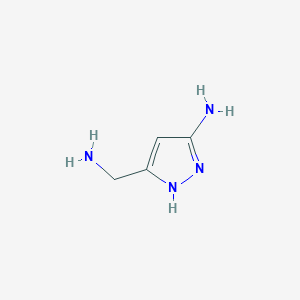
5-(aminomethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with an aminomethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable hydrazine derivative and an aldehyde, the pyrazole ring can be formed through cyclization, followed by functional group modifications to introduce the aminomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the efficient formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
5-(aminomethyl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The aminomethyl and amine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(aminomethyl)-1H-pyrazol-3-amine include other pyrazole derivatives with different substituents, such as:
- 5-(aminomethyl)-2-furancarboxylic acid
- 5-(aminomethyl)-3-methoxyisoxazole
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both an aminomethyl group and an amine group on the pyrazole ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H8N4 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
5-(aminomethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C4H8N4/c5-2-3-1-4(6)8-7-3/h1H,2,5H2,(H3,6,7,8) |
InChI Key |
RBRHGIKDXINFLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


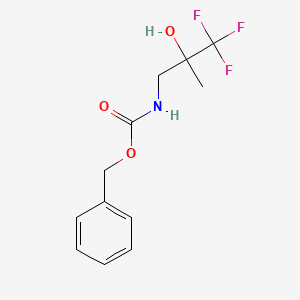

![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)

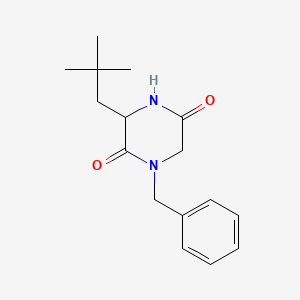
![2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile](/img/structure/B13497384.png)
